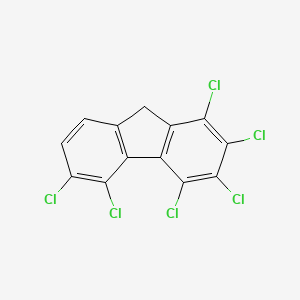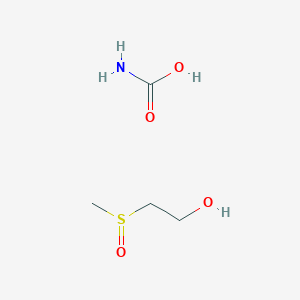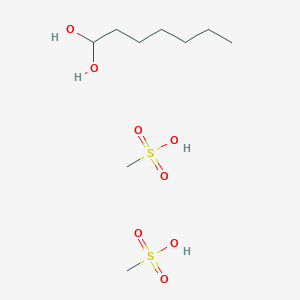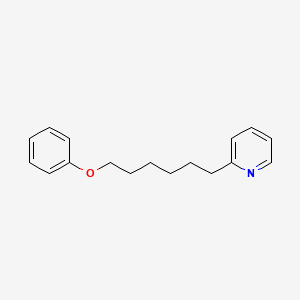![molecular formula C13H9ClOS B14298598 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan CAS No. 112699-68-0](/img/structure/B14298598.png)
2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. This specific compound features a chlorine atom at the 2-position and a methylsulfanyl group at the 8-position, making it a unique derivative of dibenzofuran .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan typically involves the chlorination of dibenzofuran followed by the introduction of the methylsulfanyl group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent substitution reactions. The process requires precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound without the chlorine and methylsulfanyl groups.
2-Chlorodibenzofuran: A simpler derivative with only the chlorine atom.
8-Methylsulfanyldibenzofuran: A derivative with only the methylsulfanyl group.
Uniqueness: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112699-68-0 |
|---|---|
Molekularformel |
C13H9ClOS |
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
2-chloro-8-methylsulfanyldibenzofuran |
InChI |
InChI=1S/C13H9ClOS/c1-16-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)15-13/h2-7H,1H3 |
InChI-Schlüssel |
JEGVZZILKQVMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


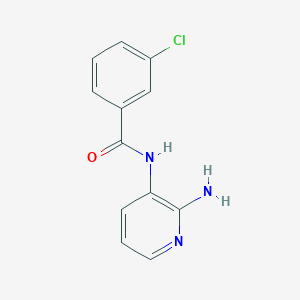
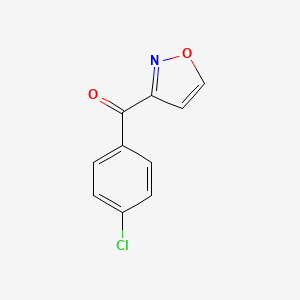
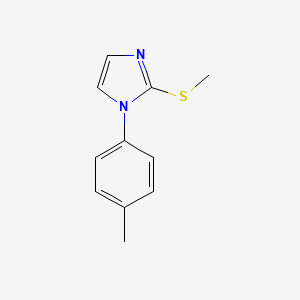
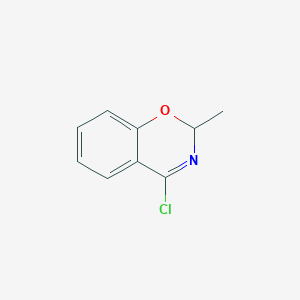
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

